The primary application of Boc-beta-Ala-OH, also known as N-(tert-Butyloxycarbonyl)-beta-Alanine, in scientific research lies in the field of peptide synthesis. It serves as a crucial building block for creating peptides, which are chains of amino acids linked by peptide bonds [].
Several features make Boc-beta-Ala-OH a valuable tool in peptide synthesis:
These characteristics allow researchers to utilize Boc-beta-Ala-OH to construct diverse peptide structures for various scientific investigations, including:
Beyond its primary role in peptide synthesis, Boc-beta-Ala-OH holds potential for other research applications:
Boc-beta-alanine, also known as N-tert-butoxycarbonyl-beta-alanine, is a derivative of the amino acid beta-alanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on its amino functionality. Its molecular formula is C8H15NO4, and it has a molecular weight of 189.21 g/mol. The compound appears as a white solid and is soluble in various organic solvents. The Boc group provides stability and protects the amino group during
Boc-beta-alanine can undergo several important reactions:
Boc-beta-alanine exhibits several biological activities, primarily due to its role as a building block in peptide synthesis. It has been investigated for its potential as a ligand in integrin interactions and as an inhibitor of platelet aggregation. These properties suggest that derivatives of Boc-beta-alanine may have therapeutic applications in cardiovascular diseases .
The synthesis of Boc-beta-alanine typically involves several key steps:
Boc-beta-alanine finds applications in various fields:
Research on Boc-beta-alanine has focused on its interactions with biological targets, particularly through its incorporation into peptides that modulate integrin activity. Studies suggest that peptides containing Boc-beta-alanine can effectively inhibit platelet aggregation, indicating its potential role in therapeutic applications related to cardiovascular health .
Boc-beta-alanine shares structural similarities with several other compounds, which can be compared based on their functionalities and applications:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Methyl 3-((tert-butoxycarbonyl)amino)propanoate | 42116-55-2 | 0.95 | Methyl ester variant; used in similar synthetic pathways |
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | 16948-10-0 | 0.93 | Contains a methyl group; may exhibit different reactivity |
(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | 132696-45-8 | 0.93 | Enantiomeric form; potential for different biological activity |
3-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid | 124072-61-3 | 0.91 | Incorporates a methyl substituent on the amino group |
N-tert-butoxycarbonyl-alpha-alanine | 3303-84-2 | 0.89 | Alpha analogue; differing properties due to position of amino group |
Boc-beta-alanine's unique structure allows it to serve specific roles in peptide synthesis and biological activity that may not be replicated by these similar compounds.
Boc-beta-Ala-OH is systematically named 3-[(tert-butoxycarbonyl)amino]propanoic acid (IUPAC) with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol. Its structure consists of a beta-alanine backbone (NH₂–CH₂–CH₂–COOH) modified by a Boc group (–O(CO)O–C(CH₃)₃) at the amino terminus (Figure 1).
Synonyms include N-Boc-beta-alanine, Boc-β-Ala-OH, and 3-(tert-butoxycarbonylamino)propanoic acid, with CAS registry number 3303-84-2.
The Boc group was first introduced by Louis Carpino in 1957 as a protective strategy for amines, revolutionizing peptide synthesis. Beta-alanine derivatives gained prominence in the 1960s–1970s alongside advancements in solid-phase peptide synthesis (SPPS). Boc-beta-Ala-OH emerged as a key reagent due to its compatibility with Merrifield’s SPPS methodology, which required acid-stable side-chain protection and labile N-terminal groups.
The Boc group’s acid-lability (cleavable by trifluoroacetic acid or HCl) makes it ideal for orthogonal protection strategies. Unlike base-sensitive groups like Fmoc, Boc remains stable under basic conditions, enabling sequential deprotection in multi-step syntheses.
Property | Boc Group | Fmoc Group |
---|---|---|
Deprotection Agent | TFA/HCl | Piperidine |
Stability | Base-stable | Acid-stable |
Side Reactions | Minimal cation scavenging required | None |
Boc-beta-Ala-OH’s crystalline nature and high purity (≥99% by TLC) further enhance its utility in automated peptide synthesis.
Beta-amino acids like beta-alanine exhibit distinct conformational flexibility compared to alpha-analogs, enabling the design of protease-resistant peptides. Boc-beta-Ala-OH serves as a linchpin in synthesizing:
A 2014 crystallographic study revealed Boc-beta-Ala-OH’s ability to adopt non-superimposable conformations in peptide chains, highlighting its role in engineering novel scaffolds.
Corrosive;Irritant